3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one
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Overview
Description
3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound with a complex structure that includes a furanone ring and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with 5-methyl-2(3H)-furanone. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzylidene linkage. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene double bond can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical methods.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methoxybenzoic acid, while reduction can produce 3-(4-methoxybenzyl)-5-methyldihydrofuran-2(3H)-one .
Scientific Research Applications
3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-Cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- Bis[S-hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazato]palladium(II)
Uniqueness
3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to its specific structural features, such as the furanone ring and methoxybenzylidene group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(3Z)-3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3/b11-8- |
InChI Key |
ONYWBNVSVNXDNV-FLIBITNWSA-N |
Isomeric SMILES |
CC1C/C(=C/C2=CC=C(C=C2)OC)/C(=O)O1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Origin of Product |
United States |
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